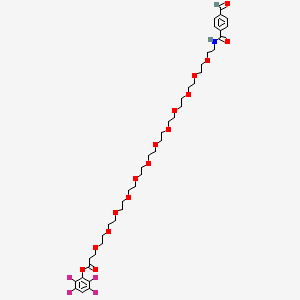

Ald-Ph-PEG12-TFP ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

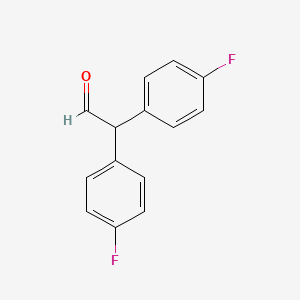

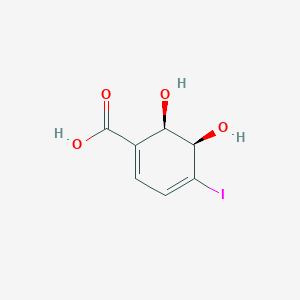

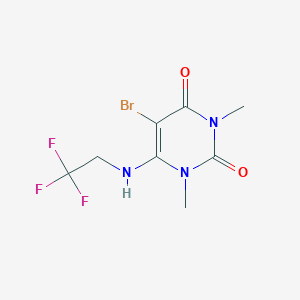

Ald-Ph-PEG12-TFP ester is an amine reactive PEG reagent . It contains a benzaldehyde and TFP ester group . The benzaldehyde group readily reacts with primary amines, aminooxy, and hydrazide . The TFP ester undergoes amide coupling with amino-bearing molecules . Unlike NHS ester, the TFP ester is less prone to hydrolysis in aqueous media .

Synthesis Analysis

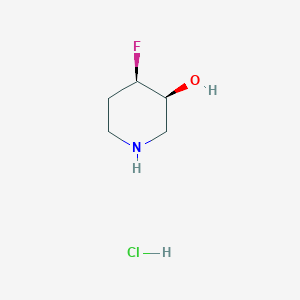

This compound is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis

The molecular formula of this compound is C41H59F4NO16 . Its molecular weight is 897.90 .Chemical Reactions Analysis

The TFP ester in this compound can react with primary amine groups . It is also less susceptible to undergo hydrolysis compared to NHS ester . The benzaldehyde can react with aminooxy-bearing molecules .Physical and Chemical Properties Analysis

The exact mass of this compound is 897.38 . Its elemental analysis shows that it contains C, 54.84; H, 6.62; F, 8.46; N, 1.56; O, 28.51 .Aplicaciones Científicas De Investigación

DNA Array Fabrication

Ald-Ph-PEG12-TFP ester, specifically in the form of tetrafluorophenyl (TFP) ester-terminated self-assembled monolayers (SAMs), has been pivotal in the fabrication of DNA arrays. The stability of TFP SAMs under basic conditions surpasses that of their N-Hydroxysuccinimide (NHS) counterparts. These SAMs have shown a 5-fold increase in the surface density of DNA molecules and reduced fluorescence background compared to NHS SAMs, showcasing their efficacy in the development of high-density DNA arrays (Lockett et al., 2008).

Drug Delivery and Tissue Engineering

In the realm of drug delivery and tissue engineering, alkyne-functionalized poly(ethylene glycol) (PEG) multilayer films and capsules have been developed. These materials, formed through layer-by-layer assembly and click chemistry, offer redox-responsive properties owing to their crosslinking with a bisazide linker containing a disulfide bond. The low-fouling nature of these films has been validated through tests involving human serum and blood clots. The biocompatible and responsive nature of these films makes them suitable for controlled drug release and tissue engineering applications (Leung et al., 2011).

Structural Energetics

Structural energetic composites with nanoaluminum (n-Al) particles coated by perfluoropolyethers (PFPE) have been produced using a blendable approach involving this compound. The process yields materials that are structurally flexible and can be molded into various shapes, showing potential for the expansion of energetic material applications with tailored exothermic properties (Kettwich et al., 2014).

Biodegradable and High Solid Content Films

A novel lignin-based polyurethane film with high solid content has been developed using this compound. The film exhibits promising physical and chemical properties, such as thermal stability, mechanical strength, and excellent biodegradability, showcasing potential in various industrial applications, including coated fertilizers (Chen et al., 2021).

Mecanismo De Acción

Target of Action

Ald-Ph-PEG12-TFP ester, also known as 4-Fb-peg(12)-tfp, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound works by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The TFP ester in the compound can react with primary amine groups . This reaction is less susceptible to undergo hydrolysis compared to NHS ester . The benzaldehyde group in the compound can react with aminooxy-bearing molecules .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By selectively binding to target proteins and an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target proteins . This process can influence various biochemical pathways depending on the specific target proteins.

Pharmacokinetics

The hydrophilic peg chain in the compound is known to increase the water solubility of compounds This property could potentially enhance the bioavailability of the compound

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific proteins targeted. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate disease symptoms.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound. Additionally, the presence of other molecules that can react with the TFP ester or benzaldehyde group in the compound could potentially influence its action

Safety and Hazards

Ald-Ph-PEG12-TFP ester should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

Propiedades

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H59F4NO16/c42-35-31-36(43)39(45)40(38(35)44)62-37(48)5-7-50-9-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-46-41(49)34-3-1-33(32-47)2-4-34/h1-4,31-32H,5-30H2,(H,46,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRWMAATCHEJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59F4NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,10S,17S)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene;(5R,10S,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B3250757.png)

![1-Piperazinecarboxylic acid, 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-, 1,1-dimethylethyl ester](/img/structure/B3250767.png)

![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)

![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)